

Comprehensive Characterization of 3-Nitropyridine-2-sulfonyl Chloride

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Compound of Interest

Compound Name: 3-Nitropyridine-2-sulfonyl chloride

Cat. No.: B7873316

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Technical Guide for Structural Elucidation & Handling

CAS: 1071524-26-9 | Formula:

| MW: 222.61 g/mol

Part 1: Core Directive & Executive Summary

3-Nitropyridine-2-sulfonyl chloride is a highly reactive, electron-deficient heterocyclic building block used primarily for introducing the 3-nitropyridine moiety into pharmacophores via sulfonamide formation. Unlike its benzenoid analogs, this compound exhibits significant instability due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group, which accelerates nucleophilic attack at the sulfur center.

Critical Stability Warning: This compound is prone to rapid hydrolysis to 3-nitropyridine-2-sulfonic acid upon exposure to atmospheric moisture. Standard spectroscopic analysis (NMR/IR) often yields data for the hydrolysis product if strict anhydrous protocols are not followed. This guide provides the specific spectral signatures to distinguish the intact sulfonyl chloride from its degradation products.

Part 2: Spectroscopic Analysis[1][2][3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The

¹H NMR spectrum of **3-nitropyridine-2-sulfonyl chloride** is characterized by a classic ABC spin system (or AMX depending on field strength) typical of 2,3-substituted pyridines.

Predicted

¹H NMR Data (400 MHz,

):

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
H-6	8.85 – 8.95	dd	,	Deshielded by ring Nitrogen and inductive effect of .
H-4	8.55 – 8.65	dd	,	Strongly deshielded by the adjacent ortho-nitro group.
H-5	7.80 – 7.90	dd	,	Most shielded ring proton (beta to substituents).

Artifact Alert (The Hydrolysis Trap): If the sample contains moisture, you will observe a set of peaks shifted slightly upfield (approx. 0.1–0.3 ppm) corresponding to 3-nitropyridine-2-sulfonic acid.

- Diagnostic Signal: The disappearance of the sulfonyl chloride H-6 peak at ~8.9 ppm and the emergence of a broad singlet (acidic proton) >10 ppm indicates decomposition.

C NMR Shifts (Predicted):

- C-2 (ipso-S): ~155 ppm (Quaternary, weak intensity)
- C-3 (ipso-NO₂): ~145 ppm (Quaternary)
- C-6: ~152 ppm (CH)
- C-4: ~135 ppm (CH)
- C-5: ~126 ppm (CH)

2. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to confirm the integrity of the sulfonyl chloride functionality. The absence of broad OH stretching bands (from sulfonic acid) is a key purity indicator.

Functional Group	Wavenumber ()	Intensity	Notes
(Asymmetric)	1380 – 1410	Strong	Characteristic of Sulfonyl Chlorides ().
(Symmetric)	1170 – 1195	Strong	Paired with the asymmetric band; diagnostic.
(Asymmetric)	1530 – 1550	Strong	Typical aromatic nitro stretch.
(Symmetric)	1340 – 1360	Medium	Often overlaps with bands; look for shoulders.
(Ring)	1580 – 1600	Medium	Pyridine ring skeletal vibration.

3. Mass Spectrometry (MS)[1][4][5][6][7]

Due to thermal instability, ESI (Electrospray Ionization) in negative mode (after derivatization) or EI (Electron Impact) is recommended. Direct ESI+ often leads to hydrolysis in the source.

Fragmentation Pattern (EI, 70 eV):

- Molecular Ion (): m/z 222 (weak/absent).
- : m/z 187 (Loss of radical Chlorine).
- : m/z 123 (Base Peak, 3-nitropyridyl cation).
- : m/z 176 (Minor pathway).

Part 3: Visualization & Experimental Workflows

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the origin of the compound and its primary degradation route, which is critical for interpreting spectral impurities.

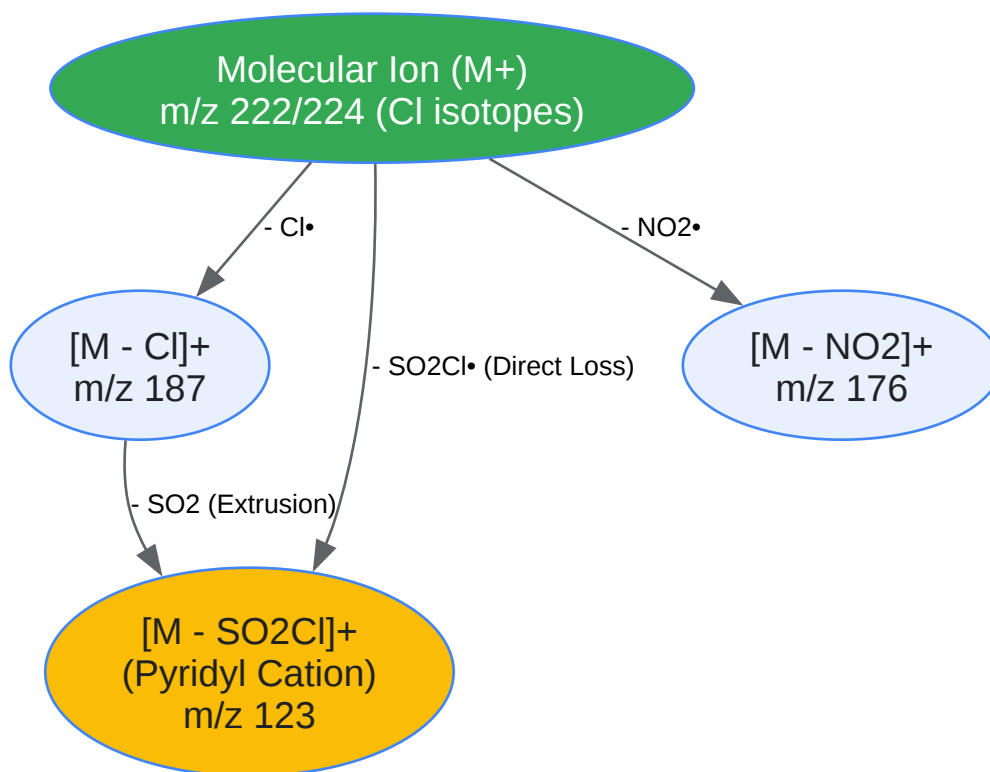


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Caption: Synthesis pathway showing the critical moisture sensitivity leading to the sulfonic acid impurity.

Diagram 2: MS Fragmentation Logic

The following logic tree explains the origin of the major ions observed in Mass Spectrometry.



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Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR (Anhydrous)

To prevent in-tube hydrolysis during acquisition.

- Solvent Selection: Use

(Chloroform-d) stored over 4Å molecular sieves. Avoid

or

as they can promote solvolysis or reaction with the sulfonyl chloride.

- Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 100°C.
- Preparation:

- Weigh ~10 mg of the solid rapidly into a dry vial.
- Dissolve in 0.6 mL of dry
- Transfer immediately to the NMR tube and cap.
- Acquisition: Run the spectrum immediately. If the solution turns cloudy or a precipitate forms, hydrolysis has occurred (formation of insoluble sulfonic acid).

Protocol 2: Purity Check via Derivatization

Since the chloride is unstable, converting it to a stable sulfonamide is the best way to quantify purity.

- Reagents: Benzylamine (1.1 eq), Triethylamine (2.0 eq), dry DCM.
- Procedure:
 - Dissolve the test sample of sulfonyl chloride in dry DCM.
 - Add the amine/base mixture at 0°C.
 - Stir for 15 minutes.
 - Analyze the reaction mixture by LC-MS.
- Interpretation: The resulting N-benzyl-3-nitropyridine-2-sulfonamide is stable and ionizes well (), allowing for accurate purity calculation without the interference of hydrolysis kinetics.

Part 5: References

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